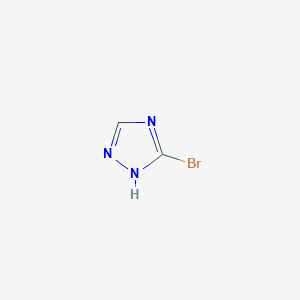

3-Bromo-1H-1,2,4-triazole

Vue d'ensemble

Description

3-Bromo-1H-1,2,4-triazole, also known as BT, is a heterocyclic aromatic compound that has been widely studied in both organic and inorganic chemistry. This compound has been found to have many interesting properties, such as being a potential candidate for a new type of drug or pesticide. In addition, it has been used in a variety of lab experiments, including those related to drug synthesis, catalysis, and organic synthesis.

Applications De Recherche Scientifique

Applications pharmacologiques

Les triazoles, y compris le 3-Bromo-1H-1,2,4-triazole, présentent des applications pharmacologiques supérieures . Ils possèdent des propriétés biologiques significatives, notamment des activités antimicrobiennes, antivirales, antituberculeuses, anticancéreuses, anticonvulsivantes, analgésiques, antioxydantes, anti-inflammatoires et antidépressives .

Découverte de médicaments

Les triazoles ont trouvé de larges applications dans la découverte de médicaments . Ils sont utilisés dans la construction de diverses nouvelles molécules bioactives . Une grande quantité de médicaments avec une structure triazole a été développée et prouvée, par exemple le kétoconazole et le fluconazole .

Synthèse organique

Les triazoles sont utilisés en synthèse organique . En raison de leurs caractéristiques structurelles, les triazoles 1,2,3- et 1,2,4- sont capables d'accueillir une large gamme de substituants (électrophiles et nucléophiles) autour des structures de base .

Chimie des polymères

Dans le domaine de la chimie des polymères, les triazoles ont été utilisés . Leur structure unique facilite la formation d'une variété de liaisons non covalentes avec les enzymes et les récepteurs .

Chimie supramoléculaire

Les triazoles sont également utilisés en chimie supramoléculaire

Mécanisme D'action

Target of Action

3-Bromo-1H-1,2,4-triazole is a member of the 1,2,4-triazole family . The primary targets of 1,2,4-triazoles are often transition metals, as they can act as ligands to create coordination complexes . These complexes can have various roles, depending on the specific transition metal and the surrounding biochemical environment .

Mode of Action

The mode of action of this compound involves its ability to accept and transfer acyl groups in synthetic reactions . This makes it a useful catalyst for the synthesis of esters . The interaction with its targets results in the formation of these new compounds, which can then participate in further biochemical reactions .

Biochemical Pathways

Given its role in the synthesis of esters , it’s likely that it influences pathways involving these compounds. Ester compounds are involved in a wide range of biochemical processes, including lipid metabolism and signal transduction.

Pharmacokinetics

Its molecular weight (14796 g/mol) suggests that it may have good bioavailability, as smaller molecules are generally more readily absorbed and distributed in the body .

Result of Action

The result of this compound’s action is the formation of ester compounds . These compounds can have various effects at the molecular and cellular level, depending on their specific structure and the biochemical pathways they participate in. For example, some esters are involved in cellular signaling, while others play a role in energy storage and release.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may be sensitive to oxygen, heat, and light. These factors could potentially affect its stability, efficacy, and mode of action.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Orientations Futures

While specific future directions for 3-Bromo-1H-1,2,4-triazole are not explicitly mentioned, triazole compounds in general have been the subject of ongoing research due to their wide range of potential pharmaceutical activity . They are being studied for their antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . This suggests that this compound and other triazole compounds may continue to be a focus of research in the future.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3-Bromo-1H-1,2,4-triazole are largely derived from its triazole core. Triazoles have been associated with a range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, and anti-cancer properties

Cellular Effects

For instance, di-arylated 1,2,4-triazole molecules have been synthesized and screened against human breast cancer cell lines, showing promising results

Molecular Mechanism

It is known that the 1,2,4-triazole ring can interact with amino acids present in the active site of certain receptors, involving various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der Waals interaction

Temporal Effects in Laboratory Settings

Related 1,2,4-triazole compounds have been reported to exhibit high chemical stability .

Metabolic Pathways

Di-arylated 1,2,4-triazole molecules have been reported to exhibit metabolic stability in diverse liver microsomes .

Propriétés

IUPAC Name |

5-bromo-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

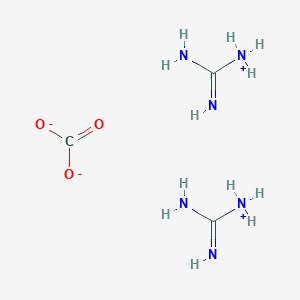

InChI=1S/C2H2BrN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIZISRHAQPAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223661 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7343-33-1 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007343331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of determining the solid-state structure of 3-Bromo-1H-1,2,4-triazole?

A: For a long time, there was uncertainty regarding the predominant tautomeric form of halogenated 1,2,4-triazoles, including this compound. The research paper titled "The structure of halogeno-1,2,4-triazoles in the solid state and in solution" [] utilized X-ray crystallography to definitively determine the structure of this compound in its solid state. This was crucial because it confirmed that 3-halo-1H-1,2,4-triazoles do not deviate from the established rule regarding annular tautomerism in these compounds. Understanding the solid-state structure provides a foundation for predicting its behavior in various chemical reactions and developing further research.

Q2: How does the paper "Thietanyl Protection in the Synthesis of 5-Aryloxy(sulfonyl)-3-bromo-1,2,4-triazoles" contribute to our understanding of this compound?

A: This paper [] explores a synthetic route to produce a range of 3-Bromo-1,2,4-triazole derivatives containing specific substituents. While the abstract doesn't provide detailed results, the very title suggests the importance of this compound as a building block for more complex molecules. The use of thietanyl as a protecting group implies that researchers are interested in selectively modifying other positions on the triazole ring, further highlighting the significance of this compound as a synthetic precursor in medicinal or materials chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)